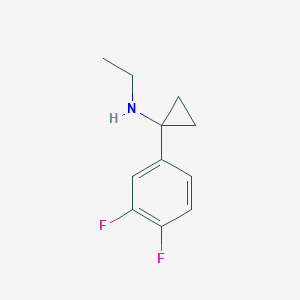
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine
描述
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is an organic compound that features a cyclopropane ring substituted with a 3,4-difluorophenyl group and an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluorophenylmagnesium bromide with ethyl cyclopropanecarboxylate, followed by reduction and amination steps .
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Biocatalytic approaches, such as the use of engineered ketoreductases, have been explored to enhance the efficiency and selectivity of the synthesis .
化学反应分析
Types of Reactions
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it can interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antithrombotic effects .
相似化合物的比较
Similar Compounds
1-(2,4-Difluorophenyl)-N-ethylcyclopropan-1-amine: Similar structure but different substitution pattern on the phenyl ring.
1-(3,4-Difluorophenyl)-N-methylcyclopropan-1-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is unique due to its specific substitution pattern and the presence of both the cyclopropane ring and the ethylamine group. This combination of structural features contributes to its distinct chemical and biological properties .
生物活性
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may enhance its biological activity through various mechanisms.
- Molecular Formula : C9H10F2N
- Molecular Weight : 179.18 g/mol
- CAS Number : 1532594-73-2
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 1,2-difluorobenzene and proceeding through various intermediates:
- Formation of Nitro Intermediate : 1,2-Difluorobenzene is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one.
- Reduction : The keto group is reduced to a hydroxyl group using chiral oxazaborolidine and borane.
- Cyclization : The resulting compound undergoes cyclization to form the cyclopropane structure.
The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Some derivatives of cyclopropanamines have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated moderate antifungal activity against Candida spp., with minimum inhibitory concentration (MIC) values indicating effectiveness against drug-resistant strains .
- Cytotoxicity : Toxicity studies on cell lines suggest that while some derivatives are effective against pathogens, they also require careful evaluation for cytotoxic effects to ensure safety for therapeutic use .
Study on Antibacterial Activity
A recent study focused on synthesizing new derivatives of cyclopropanamines, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Study on Antifungal Activity
Another study evaluated the antifungal efficacy of various cyclopropanamine derivatives against Candida albicans. The compound demonstrated an MIC value of 62.5 µg/mL against this pathogen, highlighting its potential as an antifungal agent .
Data Table: Biological Activity Overview
属性
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-2-14-11(5-6-11)8-3-4-9(12)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPUHDAJXPLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















